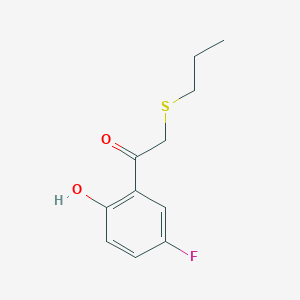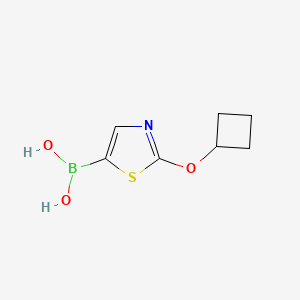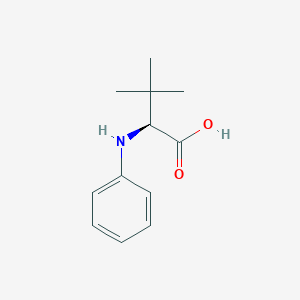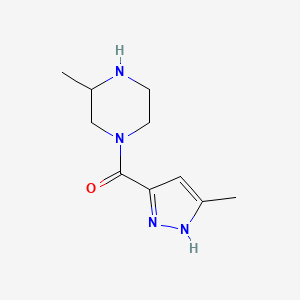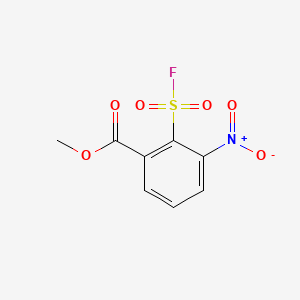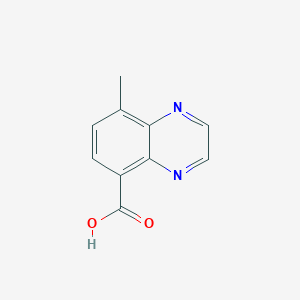
8-Methylquinoxaline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methylquinoxaline-5-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoxaline ring substituted with a methyl group at the 8th position and a carboxylic acid group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions: 8-Methylquinoxaline-5-carboxylic acid can be synthesized through various methods. One common method involves the Skraup reaction, which uses 3-amino-p-toluic acid as a starting material. Another method involves the hydrolysis of 5-cyano-8-methylquinoline, which is synthesized via the Rosenmund-von Braun reaction from 5-bromo-8-methylquinoline .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions: 8-Methylquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoxaline ring or other substituents.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions may introduce various functional groups at specific positions on the quinoxaline ring .
科学的研究の応用
8-Methylquinoxaline-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the production of dyes, fluorescent materials, and other industrial products
作用機序
The mechanism of action of 8-Methylquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Quinoxaline: The parent compound with a similar structure but without the methyl and carboxylic acid substituents.
8-Methylquinoline-5-carboxylic acid: A closely related compound with a similar structure but different ring system.
Quinoline: Another heterocyclic compound with a similar structure but different nitrogen positioning.
Uniqueness: 8-Methylquinoxaline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
8-methylquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-2-3-7(10(13)14)9-8(6)11-4-5-12-9/h2-5H,1H3,(H,13,14) |
InChIキー |
GVBBWCCNTKAXRR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)C(=O)O)N=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)


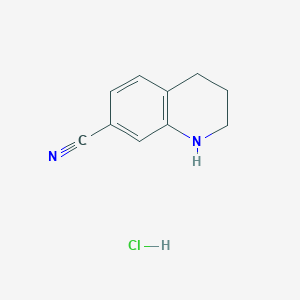
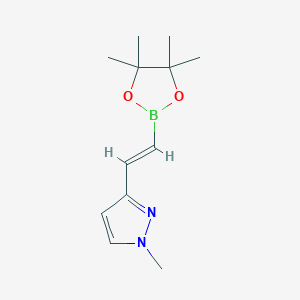
![1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13645448.png)
